molecular formula C9H10N2 B13499532 2-(Pyridin-3-yl)butanenitrile

2-(Pyridin-3-yl)butanenitrile

Cat. No.: B13499532
M. Wt: 146.19 g/mol
InChI Key: RRLKEXAHSJGITH-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)butanenitrile is an organic compound with the molecular formula C11H12N2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)butanenitrile can be achieved through various methods. One common approach involves the use of Grignard reagents. For instance, the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran at room temperature, followed by treatment with acetic anhydride at 120°C, can yield 2-substituted pyridines . Another method involves the use of anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst, with oil bath heating to control the temperature between 120-160°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory methods mentioned above.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)butanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce amines.

Scientific Research Applications

2-(Pyridin-3-yl)butanenitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as improved solubility and stability.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)butanenitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the formation of ergosterol in yeast cells by targeting sterol 14-alpha demethylase (CYP51), thereby exhibiting antifungal activity . Additionally, its structure allows it to interact with various enzymes and receptors, leading to diverse biological effects .

Comparison with Similar Compounds

2-(Pyridin-3-yl)butanenitrile can be compared with other similar compounds, such as:

    Pyridine: A six-membered aromatic heterocycle with similar electronic structure and reactivity.

    Pyrimidine: Another six-membered aromatic heterocycle with two nitrogen atoms, known for its therapeutic properties.

    Imidazole: A five-membered heterocyclic compound with broad chemical and biological properties.

The uniqueness of this compound lies in its specific structure, which combines the properties of pyridine and nitrile groups, allowing for versatile applications in various fields.

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

2-pyridin-3-ylbutanenitrile

InChI

InChI=1S/C9H10N2/c1-2-8(6-10)9-4-3-5-11-7-9/h3-5,7-8H,2H2,1H3

InChI Key

RRLKEXAHSJGITH-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)C1=CN=CC=C1

Origin of Product

United States

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